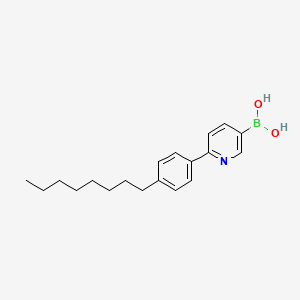

(6-(4-Octylphenyl)pyridin-3-yl)boronic acid

Description

Properties

Molecular Formula |

C19H26BNO2 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

[6-(4-octylphenyl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C19H26BNO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(15-21-19)20(22)23/h9-15,22-23H,2-8H2,1H3 |

InChI Key |

YNNMPGXBTCJVJB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)C2=CC=C(C=C2)CCCCCCCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange and Borylation

Method Overview:

This approach involves the halogenation of the pyridine derivative to produce a pyridinyl halide, which then undergoes a metal-halogen exchange (using lithium or magnesium reagents) followed by borylation with trialkylborates or diboron reagents.

- Step 1: Synthesis of 6-bromo- or 6-chloropyridine derivative bearing the 4-octylphenyl substituent at the 6-position.

- Step 2: Metal-halogen exchange using n-butyllithium (n-BuLi) or similar reagents at low temperatures to generate a pyridinyl lithium intermediate.

- Step 3: Borylation with trialkylborates (e.g., trimethylborate) or diboron reagents, often in the presence of a catalyst or under specific conditions to favor regioselectivity.

- Step 4: Hydrolysis or quenching to yield the boronic acid.

Research Data:

Recent progress indicates that this method provides high regioselectivity and yields for pyridinylboronic acids, especially when optimized with low-temperature conditions and suitable solvents such as tetrahydrofuran (THF).

Metal-Hydrogen Exchange and Directed Ortho-Metallation (DoM)

Method Overview:

This technique exploits the directed ortho-metallation of substituted pyridines, followed by borylation to introduce the boronic acid group.

- Step 1: Activation of the pyridine ring via coordination with a metal base (e.g., n-BuLi).

- Step 2: Ortho-metalation directed by the nitrogen atom or other substituents.

- Step 3: Reaction with trialkylborates or diboron reagents to form the boronic ester, which can be hydrolyzed to the boronic acid.

Research Data:

This method is advantageous for selectively functionalizing the pyridine ring and has been successfully applied for various pyridinylboronic acids, including derivatives with complex substituents.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

Method Overview:

A widely used approach involves palladium catalysis to couple halogenated pyridine derivatives with diboron reagents, forming pyridinylboronic esters that are subsequently hydrolyzed.

- Step 1: Synthesis of 6-halopyridine derivative with the 4-octylphenyl group.

- Step 2: Miyaura borylation using Pd catalysts (e.g., Pd(dba)3), a phosphine ligand (e.g., SPhos), and a diboron reagent (e.g., bis(pinacolato)diboron).

- Step 3: Hydrolysis of the ester to yield the boronic acid.

Research Data:

This method offers high efficiency, regioselectivity, and functional group tolerance, making it suitable for complex molecules like (6-(4-Octylphenyl)pyridin-3-yl)boronic acid.

C-H Activation via Iridium or Rhodium Catalysis

Method Overview:

This cutting-edge technique involves direct C-H bond activation on the pyridine ring, followed by borylation, bypassing the need for halogenation.

- Step 1: Catalyst-mediated activation of the C-H bond at the 3-position of pyridine.

- Step 2: Borylation using diboron reagents.

- Step 3: Hydrolysis to obtain the free boronic acid.

Research Data:

While still emerging, this method provides regioselectivity and functional group tolerance, especially useful for late-stage functionalization.

Cycloaddition and Other Methods

Method Overview:

Less common, involving [4+2] cycloaddition reactions, which can be used to construct pyridine rings with boronic acid functionalities.

Research Data:

Limited application for this specific compound but valuable in synthetic routes for certain derivatives.

Summary Table of Preparation Methods

Final Remarks

The synthesis of (6-(4-Octylphenyl)pyridin-3-yl)boronic acid predominantly relies on the palladium-catalyzed Miyaura borylation of halogenated pyridine intermediates, owing to its high efficiency and functional group tolerance. Alternative methods such as halogen-metal exchange and C-H activation provide viable routes, especially when tailored for specific substrate complexities.

The choice of method depends on the availability of starting materials, desired regioselectivity, and scale of synthesis. Continued research suggests that advances in catalysis and C-H activation will further streamline the synthesis of such complex boronic acids in the future.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Octylphenyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding phenol or ketone.

Reduction: Formation of the corresponding alkane or alcohol.

Substitution: Replacement of the boronic acid group with other functional groups (e.g., halides, amines).

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(6-(4-Octylphenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (6-(4-Octylphenyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical reactions and biological applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the pyridine ring critically influences solubility, reactivity, and biological activity. Below is a structural and functional comparison:

Table 1: Structural and Functional Comparison of Pyridinylboronic Acid Derivatives

Key Observations :

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents influence reaction rates and yields:

Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling

Key Findings :

Table 3: Inhibitory Activity Against Penicillin-Binding Protein 1b (PBP1b)

Insights :

Complexation with Diols

Boronic acids form reversible complexes with diols (e.g., sugars). Substituents modulate binding constants (K):

Table 4: Diol-Binding Constants

Biological Activity

(6-(4-Octylphenyl)pyridin-3-yl)boronic acid is a boron-containing compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including its antibacterial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

The compound features a pyridine ring substituted with an octylphenyl group and a boronic acid moiety. The presence of the boron atom grants unique Lewis acid properties, enabling interactions with various biological targets.

Table 1: Structural Characteristics of (6-(4-Octylphenyl)pyridin-3-yl)boronic Acid

| Property | Description |

|---|---|

| Molecular Formula | C18H24BNO2 |

| Molecular Weight | 303.20 g/mol |

| Structure | Boronic acid derivative |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (6-(4-Octylphenyl)pyridin-3-yl)boronic acid. It has shown effectiveness against various bacterial strains, including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 6.50 mg/mL, indicating moderate antibacterial activity.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer). The IC50 value for this cell line was reported as 18.76 ± 0.62 µg/mL, suggesting potent anticancer properties while exhibiting minimal toxicity to healthy cells.

Antioxidant Activity

Antioxidant assays revealed that the compound possesses strong free radical scavenging abilities. The antioxidant potential was evaluated using various methods such as ABTS and DPPH, yielding IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL, respectively. These results indicate that the compound may offer protective effects against oxidative stress.

Enzyme Inhibition Activities

The enzyme inhibition profile of (6-(4-Octylphenyl)pyridin-3-yl)boronic acid includes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL

These findings suggest that the compound may have therapeutic applications in neurodegenerative diseases and skin disorders.

Table 2: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Antibacterial | MIC against E. coli | 6.50 mg/mL |

| Anticancer | Cytotoxicity on MCF-7 | IC50 = 18.76 ± 0.62 µg/mL |

| Antioxidant | ABTS/DPPH Scavenging | IC50 = 0.11/0.14 µg/mL |

| Acetylcholinesterase | Enzyme Inhibition | IC50 = 115.63 ± 1.16 µg/mL |

| Butyrylcholinesterase | Enzyme Inhibition | IC50 = 3.12 ± 0.04 µg/mL |

Study on Cream Formulation

In a recent study, (6-(4-Octylphenyl)pyridin-3-yl)boronic acid was incorporated into a cream formulation aimed at enhancing skin health through its antioxidant and antimicrobial properties. The formulation underwent dermatological testing, confirming its safety and efficacy for topical application.

Comparative Analysis with Other Boronic Compounds

Research comparing various boronic acids indicates that (6-(4-Octylphenyl)pyridin-3-yl)boronic acid exhibits superior biological activity compared to traditional boronic compounds like phenyl boronic acid and quercetin derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (6-(4-Octylphenyl)pyridin-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is the Miyaura borylation of halogenated pyridine precursors (e.g., 3-bromo-6-(4-octylphenyl)pyridine) using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as the catalyst. Solvent choice (e.g., 1,4-dioxane or DMF), temperature (80–100°C), and base (e.g., potassium acetate) are critical for yield optimization. Post-reaction purification via column chromatography or recrystallization ensures purity. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing (6-(4-Octylphenyl)pyridin-3-yl)boronic acid?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To verify substitution patterns on the pyridine ring and octylphenyl group.

- ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm).

- Mass spectrometry (HRMS) : For molecular weight validation.

- FT-IR : To identify B-O and B-C stretching vibrations (~1350 cm⁻¹ and ~1470 cm⁻¹).

Cross-referencing with computational DFT studies (e.g., bond angles, vibrational modes) enhances accuracy .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile building block in:

- Suzuki-Miyaura couplings : To form biaryl linkages in drug intermediates (e.g., kinase inhibitors). Use Pd(PPh₃)₄ or PdCl₂(dtbpf) with aqueous bases (K₂CO₃/Na₂CO₃) in ethanol/water or THF.

- Directed C-H functionalization : Acts as a transient directing group for regioselective functionalization of arenes.

- Boronate ester formation : For sensor development or polymer chemistry. Optimize anhydrous conditions to prevent boronic acid dehydration .

Advanced Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of (6-(4-Octylphenyl)pyridin-3-yl)boronic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:

- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites.

- Boron hybridization : Assess sp²/sp³ character to infer stability toward protodeboronation.

- Transition-state modeling : Identify energy barriers in Pd-mediated couplings. Pair with experimental kinetics (e.g., Eyring plots) to validate computational findings .

Q. What strategies address contradictions in reported catalytic efficiencies for this compound in cross-couplings?

- Methodological Answer : Discrepancies often arise from:

- Ligand effects : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in sterically hindered systems.

- Solvent polarity : Aprotic solvents (toluene) favor oxidative addition; protic solvents (ethanol) accelerate transmetallation.

- Base selection : Mild bases (CsF) minimize boronic acid decomposition.

Systematic Design of Experiments (DoE) can isolate variables. Use high-throughput screening to map optimal conditions .

Q. How does the octylphenyl substituent influence the compound’s stability and reactivity compared to simpler arylboronic acids?

- Methodological Answer : The hydrophobic octyl chain:

- Enhances solubility : In non-polar solvents, improving reaction homogeneity.

- Steric effects : Slows protodeboronation but may hinder catalyst accessibility.

- Crystallinity : Reduces hygroscopicity, aiding storage.

Compare with methyl- or methoxy-substituted analogs via Hammett plots to quantify electronic effects. Kinetic studies (e.g., half-life in aqueous DMSO) quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.